Boc-pentafluoro-phe-OH
Description
BenchChem offers high-quality Boc-pentafluoro-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-pentafluoro-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F5NO4/c1-14(2,3)24-13(23)20-6(12(21)22)4-5-7(15)9(17)11(19)10(18)8(5)16/h6H,4H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDKQMIDSLETST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161609 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168110-58-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168110-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2,3,4,5,6-pentafluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Stability of Pentafluorophenylalanine-Containing Peptides
Foreword: The Stability Conundrum in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for targeting complex diseases. However, their translation from promising leads to clinical realities is often thwarted by a fundamental vulnerability: poor metabolic stability.[1][2] Native peptides are rapidly degraded by a host of endogenous proteases, leading to short in vivo half-lives, diminished bioavailability, and the need for frequent administration, which collectively hinder their therapeutic efficacy.[1]
A cornerstone strategy to overcome this challenge is the site-specific incorporation of non-natural amino acids.[3][4] This guide focuses on a particularly powerful tool in the medicinal chemist's arsenal: Pentafluorophenylalanine (F5-Phe) . By replacing a standard phenylalanine residue with its perfluorinated counterpart, we can introduce profound changes to the peptide's physicochemical properties, leading to a dramatic enhancement in its resistance to enzymatic degradation.[5][6][7] This document serves as a technical deep-dive into the mechanisms, evaluation, and implications of using F5-Phe to engineer metabolically robust peptide drugs.
The Mechanistic Underpinnings of Fluoro-Stabilization
The introduction of F5-Phe into a peptide sequence confers enhanced stability primarily through a combination of steric and electronic effects, fundamentally altering how the peptide interacts with proteolytic enzymes.
Steric Shielding: A Physical Barrier to Proteolysis
The most intuitive mechanism is steric hindrance. The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The cumulative effect of five fluorine atoms on the phenyl ring creates a bulky, electron-dense shield. This "fluoro-stabilization effect" physically obstructs the active site of proteases, making it difficult for the enzyme to achieve the optimal orientation required for catalytic cleavage of the adjacent peptide bonds.[8]
Electronic Perturbation of the Peptide Backbone
The five fluorine atoms are highly electronegative, creating a strong electron-withdrawing effect that propagates through the aromatic ring to the peptide backbone. This electronic perturbation alters the charge distribution and resonance of the scissile amide bond, rendering it a less favorable substrate for the nucleophilic attack central to the hydrolytic action of many proteases, such as serine and cysteine proteases.
Conformational Rigidity and Hydrophobicity
The incorporation of F5-Phe can also influence the local and global conformation of a peptide.[7] The unique electronic and steric nature of the pentafluorophenyl group can promote or stabilize secondary structures (e.g., α-helices or β-sheets) that are inherently less susceptible to proteolysis.[7] Furthermore, the fluorinated ring significantly increases the lipophilicity of the amino acid residue, which can enhance interactions with plasma proteins like albumin.[6][7] This increased protein binding can sequester the peptide, reducing its availability for renal clearance and enzymatic degradation, thereby extending its systemic exposure.[1]
Caption: Proteolytic cleavage pathway of a standard vs. an F5-Phe-containing peptide.
A Practical Guide to Assessing Metabolic Stability
Validating the enhanced stability of an F5-Phe-modified peptide requires a systematic, multi-faceted approach. The following protocols are designed as self-validating systems, providing robust and reproducible data for critical decision-making in drug development.
In Vitro Workflow: The First Line of Evidence
In vitro assays are the workhorse for stability screening. They are rapid, cost-effective, and provide a clear rank-ordering of candidate peptides. The primary matrices used are plasma, liver microsomes (or S9 fractions), and kidney homogenates, representing the circulatory system and key metabolic organs, respectively.[1]
Caption: General experimental workflow for in vitro peptide stability assessment.
Experimental Protocol 1: Plasma Stability Assay
-
Causality: Plasma is the primary transport medium in the body and contains a complex mixture of proteases (e.g., aminopeptidases, carboxypeptidases). This assay provides a direct measure of a peptide's stability in the systemic circulation.[1]
-
Methodology:
-
Preparation: Thaw pooled human plasma (or other species of interest) on ice. Centrifuge at 4°C (e.g., 2000 x g for 10 min) to remove any cryoprecipitates. Use the supernatant for the assay.
-
Peptide Stock: Prepare a 1 mM stock solution of the test peptide in DMSO or an appropriate aqueous buffer.
-
Incubation: Pre-warm the plasma to 37°C in a water bath for 5 minutes.
-
Initiation: Spike the peptide stock into the pre-warmed plasma to a final concentration of 1-5 µM. Vortex gently to mix. This is your T=0 sample point.
-
Sampling: Immediately withdraw an aliquot (e.g., 50 µL) for the T=0 point and quench it by adding it to 3-4 volumes (e.g., 150 µL) of ice-cold acetonitrile containing an internal standard (IS). The IS is typically a stable, structurally similar peptide that is not present in the matrix.
-
Time Course: Continue incubating the plasma-peptide mixture at 37°C. Withdraw identical aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes) and quench immediately as in step 5.
-
Sample Processing: Vortex all quenched samples vigorously. Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of peptide remaining versus time. The slope of the linear regression is the degradation rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Experimental Protocol 2: Liver Microsomal Stability Assay
-
Causality: The liver is the primary site of drug metabolism. While peptides are mainly cleared by proteolysis rather than CYP450 enzymes, liver and kidney S9 fractions or homogenates contain a wide array of proteases and peptidases that contribute to clearance.[1]
-
Methodology:
-
Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactor (Optional but recommended for S9): For S9 fractions, include an NADPH regenerating system if CYP-mediated metabolism is also being investigated, though it is less critical for proteolytic stability.
-
Initiation & Time Course: Follow the same procedure as the plasma stability assay (Steps 3-8), spiking the peptide into the pre-warmed microsomal mixture to initiate the reaction and collecting samples over a time course.
-
Control: Run a parallel incubation without the cofactor (for S9) or with heat-inactivated microsomes to distinguish between enzymatic and non-enzymatic degradation.
-
Analysis: Calculate the half-life as described for the plasma assay.
-
Data Interpretation: Quantifying the Stability Enhancement
The ultimate output of in vitro stability assays is quantitative data that allows for direct comparison between the native peptide and its F5-Phe analogue. A well-structured table is essential for clear communication of these results.
Table 1: Comparative In Vitro Metabolic Stability Data (Illustrative Example)
| Compound | Matrix | Half-Life (t½, minutes) | Fold Improvement |
| Native Peptide (Ac-Arg-Gly-Phe-Trp-NH₂) | Human Plasma | 12 | - |
| Rat Plasma | 8 | - | |
| Human Liver S9 | 25 | - | |
| Chymotrypsin (1 µg/mL) | < 5 | - | |
| F5-Phe Analogue (Ac-Arg-Gly-F5Phe-Trp-NH₂) | Human Plasma | 215 | 17.9x |
| Rat Plasma | 150 | 18.8x | |
| Human Liver S9 | > 360 | > 14.4x | |
| Chymotrypsin (1 µg/mL) | > 360 | > 72x |
-
Field Insight: As the data illustrates, the improvement is often not uniform across different matrices or enzymes. A high degree of stabilization against a specific protease like chymotrypsin (which cleaves after aromatic residues) is expected and provides strong mechanistic validation. However, the complexity of the enzymatic milieu in plasma or tissue homogenates means that the observed stability is an aggregate of resistance to multiple proteases. It is important to note that the proteolytic stability of fluorinated peptides is not always predictable and can be a complex phenomenon dependent on the specific enzyme and the location of the substitution.[9][10]
From Bench to Biology: In Vivo Pharmacokinetic Implications
Enhanced in vitro metabolic stability is a strong predictor of improved in vivo pharmacokinetics (PK). The goal of incorporating F5-Phe is to translate the longer in vitro half-life into a longer in vivo half-life, greater systemic exposure (AUC), and potentially improved bioavailability.[5][6]
An initial in vivo evaluation typically involves administering the native and F5-Phe peptides to a rodent species (e.g., Sprague-Dawley rats) via intravenous (IV) and subcutaneous (SC) routes.
-
IV Administration: Provides a direct measure of clearance and volume of distribution without the confounding factor of absorption. A significant increase in half-life and AUC for the F5-Phe analogue compared to the native peptide post-IV dosing is the definitive proof of enhanced metabolic stability in a whole-organism context.
-
SC Administration: Assesses the impact of stability on bioavailability. Enhanced stability in the subcutaneous space and during first-pass metabolism can lead to a higher fraction of the administered dose reaching systemic circulation.
While F5-Phe incorporation is a powerful tool, achieving oral bioavailability for peptides remains a formidable challenge due to multiple barriers, including enzymatic degradation in the GI tract and poor membrane permeability.[11][12] However, starting with a metabolically stable peptide is a prerequisite for any successful oral delivery strategy.[13]
Conclusion: A Validated Strategy for Next-Generation Peptides
The incorporation of pentafluorophenylalanine is a field-proven, mechanistically sound strategy for mitigating one of the most significant liabilities of peptide therapeutics: rapid metabolic degradation. By providing a powerful combination of steric and electronic shielding, F5-Phe protects the peptide backbone from enzymatic attack, leading to substantial increases in stability across relevant biological matrices.
The experimental workflows detailed in this guide provide a robust framework for quantifying this stability enhancement and building a compelling data package for advancing drug candidates. As the demand for sophisticated biologic drugs continues to grow, the rational engineering of peptides with non-natural amino acids like F5-Phe will remain a critical and enabling technology in the development of more effective and convenient therapies.
References
-
Pharmaffiliates. (2026, January 29). Fmoc-L-Penta fluorophenylalanine: Essential for Custom Peptide Synthesis. Retrieved February 6, 2026, from [Link]
-
Asante, V., et al. (n.d.). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. Retrieved February 6, 2026, from [Link]
-
Scientific Reports. (n.d.). Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. Nature.com. Retrieved February 6, 2026, from [Link]
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Li, Y., et al. (2021, October 9). Enzymatic synthesis of fluorinated compounds. PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Sakurai, K., et al. (n.d.). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. Retrieved February 6, 2026, from [Link]
-
Al-Zoubi, R. M., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Chatterjee, A., et al. (2023, January 4). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. Retrieved February 6, 2026, from [Link]
-
MDPI. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved February 6, 2026, from [Link]
-
Sharma, S., et al. (n.d.). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Khan, M. F., et al. (2023, June 21). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2019, October 16). (PDF) Enzymatic defluorination of fluorinated compounds. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Systemic delivery of peptides by the oral route: Formulation and medicinal chemistry approaches. Retrieved February 6, 2026, from [Link]
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eScholarship.org. (2021, May 18). Re-emerging Aspartic Protease Targets: Examining Cryptococcus neoformans Major Aspartyl Peptidase 1 as. Retrieved February 6, 2026, from [Link]
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Tieu, W., et al. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Retrieved February 6, 2026, from [Link]
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Usyram, E., et al. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. PMC. Retrieved February 6, 2026, from [Link]
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Lochs, H., et al. (n.d.). Metabolic fate of free and peptide-linked phenylalanine during infusion into portal or femoral vein of rats. PubMed. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2025, August 7). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Retrieved February 6, 2026, from [Link]
-
Park, K. (n.d.). Systemic delivery of peptides by the oral route. Kinam Park. Retrieved February 6, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Boc-Phe(F5)-OH into Hydrophobic Peptide Sequences
Introduction: Leveraging Fluorine Chemistry for Advanced Peptide Design
In the landscape of modern drug development and materials science, the strategic modification of peptide backbones is paramount to enhancing therapeutic efficacy and creating novel functional biomaterials. The incorporation of non-canonical amino acids offers a powerful tool to modulate the physicochemical properties of peptides. Among these, Boc-L-pentafluorophenylalanine (Boc-Phe(F5)-OH) stands out as a building block of exceptional utility. Its perfluorinated aromatic side chain introduces unique electronic and steric properties that can profoundly influence peptide structure, stability, and function.
The replacement of hydrogen with fluorine, the most electronegative element, dramatically alters the properties of the phenylalanine side chain.[1] This modification can enhance metabolic stability by shielding against enzymatic degradation, increase hydrophobicity to improve membrane permeability, and introduce novel non-covalent interactions, such as phenyl/perfluorophenyl stacking, which can drive self-assembly.[1][2] The resulting peptides are valuable candidates for therapeutics with improved pharmacokinetic profiles and as building blocks for hydrogels and other nanostructures.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-Phe(F5)-OH into hydrophobic peptide sequences using both solid-phase and solution-phase methodologies. It is designed for researchers, scientists, and drug development professionals seeking to harness the unique advantages of this powerful amino acid derivative.
Physicochemical Profile: Boc-Phe(F5)-OH
Understanding the fundamental properties of Boc-Phe(F5)-OH is critical for designing effective synthesis strategies. The electron-withdrawing nature of the five fluorine atoms renders the aromatic ring electron-poor, a key feature influencing its reactivity and interactions.[4]
| Property | Value | Scientific Rationale & Implication |
| Chemical Name | N-(tert-butoxycarbonyl)-L-pentafluorophenylalanine | Standard nomenclature for the protected amino acid. |
| CAS Number | [34702-60-8][5] | Unique identifier for substance registration. |
| Molecular Formula | C₁₄H₁₄F₅NO₄[5] | Defines the elemental composition. |
| Molecular Weight | 355.2 g/mol [5] | Essential for calculating molar equivalents in synthesis. |
| Solubility | Soluble in DMF, NMP, DCM, THF[6] | Good solubility in common peptide synthesis solvents facilitates handling. |
| Key Feature | Perfluorinated Phenyl Ring | The five fluorine atoms are potent electron-withdrawing groups, making the π-system electron-deficient. This influences coupling reactions and promotes unique intermolecular interactions.[4] |
| Hydrophobicity | Significantly increased ("Superhydrophobic")[7] | Enhances the peptide's overall hydrophobicity, which can lead to aggregation during synthesis but may improve membrane interactions of the final product.[8] |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the preferred method for assembling peptides due to its efficiency and ease of purification.[9] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust approach well-suited for hydrophobic sequences. The following protocol outlines a standard cycle, with special considerations for the unique challenges posed by Boc-Phe(F5)-OH and the target hydrophobic sequences.
General Boc-SPPS Workflow
The synthesis proceeds via a repetitive cycle of deprotection, neutralization, and coupling steps to elongate the peptide chain, which is anchored to a solid support resin.
Caption: General workflow for a Boc-SPPS cycle.
Detailed Step-by-Step Protocol for Incorporating Boc-Phe(F5)-OH
This protocol assumes a starting scale of 0.2 mmol on a suitable resin (e.g., PAM or Merrifield).
Materials:
-
Boc-Phe(F5)-OH
-
Peptide synthesis-grade solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Reagents: Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA)
-
Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Resin: Pre-loaded Merrifield or PAM resin with the first amino acid.
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin).[10]
-
Stir gently for a 2-minute pre-wash, then drain.
-
Add a fresh 50% TFA/DCM solution and react for 20-30 minutes to ensure complete removal of the Boc group.[10]
-
Drain the reaction vessel and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[10]
-
-
Neutralization:
-
Coupling of Boc-Phe(F5)-OH:
-
In a separate vial, pre-activate the amino acid. Dissolve Boc-Phe(F5)-OH (4 equivalents, 0.8 mmol), HATU (3.9 equivalents, 0.78 mmol), and DIEA (8 equivalents, 1.6 mmol) in DMF (or NMP).
-
Senior Scientist's Note: The use of a potent uronium-based activator like HATU is strongly recommended. The pentafluorophenyl ring is sterically demanding and electron-withdrawing, which can slow down coupling kinetics. HATU provides rapid activation to form a highly reactive intermediate, minimizing the risk of incomplete coupling, which is often exacerbated by the aggregation of hydrophobic sequences.
-
Add the activation solution to the neutralized resin.
-
Stir for 1-2 hours at room temperature.
-
Self-Validation: Perform a ninhydrin test to confirm reaction completion.[9] If the test is positive (blue beads), indicating free amines, a second coupling is necessary. For the recouple, use a fresh activation solution and react for another 1-2 hours.
-
-
Washing: After a negative ninhydrin test, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin using a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step must be performed with extreme caution in a specialized apparatus and with appropriate scavengers to protect sensitive side chains.
Alternative Methodology: Solution-Phase Synthesis
For shorter peptides or fragment condensation, solution-phase synthesis offers a viable alternative. The core principle remains a cycle of coupling and deprotection.[12]
Caption: Workflow for a solution-phase dipeptide synthesis.
Protocol: Synthesis of Boc-Phe(F5)-Gly-OMe
-
Carboxyl Activation: Dissolve Boc-Phe(F5)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C. Add a solution of DCC (1.1 eq) in DCM dropwise. Stir at 0°C for 30 minutes.[12]
-
Coupling: Add a solution of H-Gly-OMe·HCl (1.0 eq) and DIEA (1.1 eq) in DCM to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup & Purification: Monitor the reaction by TLC. Once complete, filter the DCU byproduct. Wash the organic phase with dilute acid, base, and brine. Dry over Na₂SO₄, concentrate, and purify the resulting dipeptide by column chromatography.
-
Boc Deprotection: Dissolve the purified dipeptide in DCM and add an equal volume of TFA. Stir for 30-60 minutes.[12] Remove the solvent and excess TFA under reduced pressure to yield the deprotected dipeptide salt.
Characterization and Analysis
Proper characterization is essential to confirm the identity and purity of the final Phe(F5)-containing peptide.
| Technique | Purpose | Key Parameters & Considerations |
| RP-HPLC | Purity assessment and purification. | Column: C8 or C18. Mobile Phase: Gradient of acetonitrile/water with 0.1% TFA. Phe(F5) will significantly increase the retention time compared to native Phe. The peptide can be detected at 215, 220, and 255 nm.[13] |
| Mass Spectrometry | Molecular weight confirmation. | Method: ESI-MS or MALDI-TOF.[13] Observation: Look for the [M+H]⁺ ion corresponding to the calculated mass of the peptide. The unique isotopic pattern of fluorine is not readily observed due to its monoisotopic nature. |
| ¹⁹F NMR | Direct confirmation of incorporation. | Advantage: Provides an unambiguous signal for the fluorine atoms. The chemical shift of the pentafluorophenyl group can provide information about the local electronic environment and peptide conformation.[4] |
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | 1. Steric hindrance from Phe(F5).2. On-resin aggregation of the hydrophobic peptide. | 1. Recouple: Perform a second coupling with fresh reagents. 2. Stronger Activation: Ensure use of HATU or an equivalent potent activator. 3. Disrupt Aggregation: Add 1 M LiCl to the DMF or use NMP as the solvent. |
| Poor Solubility of Final Peptide | High hydrophobicity due to multiple Phe(F5) and other hydrophobic residues. | 1. Purification: Use alternative solvents like hexafluoroisopropanol (HFIP) for initial dissolution before HPLC. 2. Handling: Lyophilize from a solution containing acetonitrile or t-butanol to obtain a fluffier, more easily soluble powder. |
| Low Yield After Cleavage | Acid-labile linkage between peptide and resin may have cleaved prematurely during repeated TFA deprotection steps.[10] | Use a more stable linker system, such as the PAM (phenylacetamidomethyl) linker, which is more resistant to TFA than the classic Merrifield linker.[10] |
Conclusion
The incorporation of Boc-Phe(F5)-OH is a powerful strategy for developing peptides with enhanced stability and unique structural properties. While its significant hydrophobicity and steric bulk present challenges during synthesis, these can be effectively overcome through the use of robust activation methods, optimized solvent conditions, and careful monitoring of reaction completion. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully integrate this valuable building block into their synthetic peptide programs, paving the way for novel therapeutics and advanced biomaterials.
References
-
SEM images of the Boc-Phe-Phe-OH particles fabricated according to the... - ResearchGate. Available at: [Link]
-
Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing). Available at: [Link]
-
Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed. Available at: [Link]
-
Analysis of Boc-Phe-Phe-OH peptide spheres of different sizes. - ResearchGate. Available at: [Link]
-
Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - National Institutes of Health (NIH). Available at: [Link]
-
BOC Protection and Deprotection - J&K Scientific LLC. Available at: [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers and hydrogels - PubMed. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available at: [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
-
Boc-Phe(F5)-OH [34702-60-8] - Aapptec Peptides. Available at: [Link]
-
Boc-Phe-OH [13734-34-4] - Aapptec Peptides. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. Available at: [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular interactions of a phenyl/perfluorophenyl pair in the formation of supramolecular nanofibers and hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Coupling of Boc-Phe(F5)-OH
Topic: Preventing Racemization of Boc-pentafluoro-Phe-OH during Coupling Document ID: TS-BPF5-001 Role: Senior Application Scientist
Core Problem Analysis: The Mechanism of Failure
The coupling of Boc-pentafluoro-phenylalanine (Boc-Phe(F5)-OH) presents a unique challenge in peptide synthesis. While tert-butoxycarbonyl (Boc) protection is generally considered "safe" from racemization compared to N-acyl groups (like acetyl or benzoyl), the specific electronic properties of the pentafluorophenyl ring override this safety margin.
The "F5 Effect"
The five fluorine atoms on the phenyl ring exert a massive electron-withdrawing inductive effect (-I) . This pulls electron density away from the
-
Standard Phe-OH
-proton pKa: ~25-30 (in amide/ester form). -
Phe(F5)-OH
-proton pKa: Estimated ~15-20 (significantly more acidic).
When the carboxyl group is activated (e.g., as an -OBt or -Oxyma ester), the
Mechanism Diagram
The following diagram illustrates the critical failure pathway you must avoid.
Caption: Figure 1.[1][2] The electron-withdrawing F5 ring stabilizes the enolate intermediate, accelerating racemization via oxazolone formation or direct proton abstraction by bases.
Strategic Coupling Protocols
To prevent racemization, you must eliminate the conditions that favor proton abstraction.[3] This means avoiding strong bases and using neutral activation methods.[2]
Strategy A: The "Base-Free" Gold Standard (Recommended)
This method relies on carbodiimide activation with an acidic additive (Oxyma Pure). It maintains a slightly acidic to neutral pH, preventing
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[2]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2][4]
-
Solvent: DMF or NMP (DCM is less polar but often has solubility issues for the active ester).[2]
Protocol:
-
Dissolve Boc-Phe(F5)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq).[2]
-
Pre-activation: Stir for exactly 1-2 minutes . Do not exceed 5 minutes, as the active ester itself can racemize over time.
-
Add the mixture to the resin/amine component immediately.
-
Coupling time: 60–120 minutes.
Strategy B: The "Collidine" Backup (For Difficult Couplings)
If you must use a phosphonium or uronium reagent (like HATU) due to steric hindrance, you cannot use DIEA. You must use 2,4,6-Trimethylpyridine (Collidine) (TMP). Collidine is a weaker base and sterically hindered, making it poor at abstracting the
Reagents:
-
Activator: HATU or COMU
-
Base: 2,4,6-Collidine (TMP)
-
Solvent: DMF
Protocol:
-
Dissolve Boc-Phe(F5)-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add Collidine (6.0 eq).[2]
-
No Pre-activation: Add immediately to the resin.
-
Warning: This method still carries higher risk than Strategy A. Use only if DIC/Oxyma fails.[2]
Comparative Risk Assessment
The following table summarizes the racemization risk associated with common coupling cocktails for electron-deficient amino acids.
| Coupling System | Base Used | Risk Level | Mechanism of Failure |
| HBTU / HATU | DIEA / TEA | CRITICAL | Strong base directly abstracts acidic |
| HBTU / HATU | NMM | HIGH | NMM is weaker than DIEA but still basic enough to cause issues.[2] |
| HATU | Collidine | MEDIUM | Collidine is hindered, reducing proton abstraction.[2] |
| DIC / HOBt | None | LOW | Neutral pH.[2] HOBt is less efficient than Oxyma.[2] |
| DIC / Oxyma | None | MINIMAL | Recommended. Acidic additive suppresses oxazolone.[2] |
| Pfp Ester | None | MINIMAL | Pre-formed ester (Boc-Phe(F5)-OPfp) is stable but reacts slowly.[2] |
Troubleshooting & FAQs
Q1: I am seeing low coupling efficiency with DIC/Oxyma. What should I do?
A: Do not switch to DIEA. Instead:
-
Increase Temperature: Perform the coupling at 40°C or 50°C. Note: While heat generally promotes racemization, a fast coupling at 50°C is often safer than a slow coupling at RT that allows time for base-catalyzed side reactions.
-
Double Couple: Perform the DIC/Oxyma coupling twice (2 x 1 hour) rather than one long reaction.
-
Solvent Switch: Use a 50:50 mixture of DMF:DCM. The lower polarity of DCM can sometimes destabilize the charged transition state of the racemization pathway.
Q2: Can I use the pre-formed pentafluorophenyl ester (Boc-Phe(F5)-OPfp)?
A: Yes, this is an excellent strategy for solution-phase synthesis or non-automated SPPS.
-
Pros: Extremely low racemization risk because no activation reagents are added in situ.[2]
-
Cons: Reaction kinetics are slow.[2] You may need to add a catalyst like HOAt (0.1 eq) to speed it up. Even with HOAt, the system remains acidic enough to be safe.
Q3: Why is Boc-Phe(F5)-OH worse than regular Boc-Phe-OH?
A: It is purely an electronic effect.[2] The five fluorine atoms pull electron density through the benzene ring (
Decision Tree for Experimental Design
Use this flow to select the correct protocol for your specific constraints.
Caption: Figure 2. Experimental decision matrix. Protocol A (DIC/Oxyma) is the default recommendation for 90% of cases.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Foundational text on coupling reagents, establishing DIC/Oxyma as a superior, low-racemization alternative to H
-
Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Bachem Technical Notes.
- Authoritative industry guide on racemization mechanisms via oxazolone form
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [2]
- Validates the safety and efficacy of Oxyma in preventing racemiz
-
Carpino, L. A., et al. (2002).[5] The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of Acylated Amino Acids. Journal of Organic Chemistry.
- Establishes Collidine as the base of choice when base-medi
Sources
Technical Support Center: Purification of Hydrophobic Fluorinated Peptides by Reverse-Phase HPLC
Welcome to the technical support center for the purification of hydrophobic fluorinated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with this class of molecules. The introduction of fluorine into a peptide sequence can significantly alter its physicochemical properties, often leading to increased hydrophobicity and stability, but also presenting distinct hurdles in chromatographic purification.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to optimize your purification workflows.
Troubleshooting Guide: Common Issues and Solutions
Hydrophobic fluorinated peptides often exhibit challenging behavior on RP-HPLC, including poor solubility, strong retention, and peak tailing. This section addresses the most common problems with detailed, step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, either leaning to the right (tailing) or the left (fronting).
-
Reduced peak height and poor resolution from nearby impurities.
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Unwanted interactions between basic residues on the peptide and acidic silanol groups on the silica-based stationary phase can cause peak tailing.
-
Solution 1: Optimize Mobile Phase Additives. Trifluoroacetic acid (TFA) is a common ion-pairing agent that masks these silanol groups and improves peak shape.[5] If TFA is already in use, ensure a concentration of at least 0.1%. For mass spectrometry (MS) applications where TFA can cause ion suppression, consider alternatives like difluoroacetic acid (DFA) or formic acid, which can offer a good compromise between chromatographic performance and MS sensitivity.[5][6]
-
Solution 2: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. However, be mindful that silica-based columns have a limited pH range, typically between 2.0 and 8.0.[7]
-
-
Slow Mass Transfer or On-Column Aggregation: The highly hydrophobic nature of fluorinated peptides can lead to slow kinetics of interaction with the stationary phase or self-aggregation on the column, resulting in broad or tailing peaks.
-
Solution 1: Increase Column Temperature. Elevating the column temperature (e.g., to 40-60°C) can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and enhance mass transfer, leading to sharper peaks.[8][9] Temperature can also alter selectivity, which can be beneficial for resolving closely eluting peaks.[8][10]
-
Solution 2: Use a "Stronger" Organic Solvent. While acetonitrile is the most common organic solvent in RP-HPLC, for very hydrophobic peptides, consider using n-propanol or isopropanol, or mixtures of acetonitrile with these alcohols. These solvents can improve the solubility of highly hydrophobic species.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, particularly fronting.
-
Solution: Reduce Sample Load. Perform a loading study to determine the optimal sample amount for your column dimensions. If high loading is necessary for preparative purification, consider scaling up to a larger diameter column.
-
Issue 2: Low or No Peptide Recovery
Symptoms:
-
The peptide does not elute from the column under standard gradient conditions.
-
The integrated peak area is significantly lower than expected based on the injected amount.
Root Causes & Solutions:
-
Irreversible Adsorption: The extreme hydrophobicity of some fluorinated peptides can cause them to bind irreversibly to the stationary phase.
-
Solution 1: Use a Less Retentive Stationary Phase. Switch from a C18 column to a less hydrophobic phase like C8, C4, or a phenyl-based column.[11] For fluorinated peptides, a fluorinated stationary phase can offer unique selectivity and improved peak shape.[12][13]
-
Solution 2: Increase the Strength of the Organic Modifier. If the peptide is not eluting, increase the final concentration of the organic solvent in your gradient. You may need to go as high as 95-100% organic solvent.
-
Solution 3: Perform a Column Wash. After the analytical gradient, incorporate a high organic wash step (e.g., 95% acetonitrile) to elute strongly retained compounds.
-
-
Precipitation on the Column: The peptide may be soluble in the injection solvent but precipitate upon entering the more aqueous initial mobile phase conditions.
-
Solution 1: Match Injection Solvent to Initial Mobile Phase. Whenever possible, dissolve the peptide in a solvent that is as close as possible in composition to the initial mobile phase. If a stronger solvent like DMSO or DMF is required for dissolution, inject the smallest possible volume.[11]
-
Solution 2: Use a Higher Initial Organic Concentration. Start the gradient with a higher percentage of organic solvent to ensure the peptide remains soluble as it enters the column.
-
Issue 3: Co-elution of Impurities
Symptoms:
-
The peak of interest is not baseline-resolved from other peaks.
-
Purity analysis by mass spectrometry or other methods shows the presence of contaminants in the collected fraction.
Root Causes & Solutions:
-
Insufficient Resolution: The chromatographic conditions are not optimized to separate the target peptide from closely related impurities.
-
Solution 1: Shallow the Gradient. A slower, more gradual increase in the organic solvent concentration will provide more time for the components to interact with the stationary phase, often leading to better resolution.[14]
-
Solution 2: Change Selectivity.
-
Vary the Organic Solvent: Switching from acetonitrile to methanol or another organic solvent can alter the elution order of compounds.
-
Adjust the pH: Changing the pH of the mobile phase can alter the charge state of the peptide and impurities, leading to changes in retention and potentially improved separation.[8]
-
Change the Stationary Phase: As mentioned previously, moving to a different stationary phase (e.g., C8, phenyl, or a fluorinated phase) can provide different selectivity.[12][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column selection when purifying a hydrophobic fluorinated peptide?
A1: For initial method development, a C18 column with a wide pore size (300 Å) is a reasonable starting point, as the larger pores are suitable for peptides and larger molecules.[16] However, due to the often high hydrophobicity of fluorinated peptides, you may find that a less retentive column, such as a C8 or C4, provides better results by reducing excessive retention.[11][17] For peptides containing fluorinated aromatic amino acids, a phenyl-based column can offer alternative selectivity through π-π interactions.[15] Furthermore, fluorinated stationary phases are an excellent option as they can exhibit unique and enhanced selectivity for fluorinated analytes.[12][13]
| Stationary Phase | Primary Interaction | Recommended For |
| C18 | Hydrophobic | General purpose, good starting point. |
| C8, C4 | Hydrophobic (less) | Highly hydrophobic peptides to reduce retention. |
| Phenyl | Hydrophobic, π-π | Peptides with aromatic residues. |
| Fluorinated | Hydrophobic, fluorous | Fluorinated peptides for unique selectivity.[12] |
Q2: How does the presence of fluorine in a peptide affect its retention in RP-HPLC?
A2: Fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times in RP-HPLC.[1] The highly electronegative nature of fluorine and the strength of the carbon-fluorine bond contribute to this effect.[3] This increased retention can be advantageous for separating the target peptide from less hydrophobic impurities but can also lead to challenges such as poor solubility and irreversible column binding if not properly managed.
Q3: My fluorinated peptide is difficult to dissolve. What solvents can I use for injection?
A3: Solubility is a common challenge with hydrophobic peptides. While it's ideal to dissolve the sample in the initial mobile phase, this is often not possible. Here is a suggested workflow for solubility testing:
-
Start with the intended initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
If insoluble, try increasing the organic content in small increments.
-
For extremely difficult cases, solvents like DMSO, DMF, or n-propanol can be used.[18][11] However, it is crucial to inject the smallest possible volume to avoid peak distortion and potential precipitation on the column.
Q4: Can I use the same mobile phase additives for UV and MS detection?
A4: Not always. Trifluoroacetic acid (TFA) at 0.1% is excellent for UV detection as it provides sharp peaks.[5] However, TFA is a strong ion-pairing agent that can significantly suppress the signal in mass spectrometry.[5] For LC-MS applications, formic acid (0.1%) is the most common choice, although it may provide poorer peak shapes compared to TFA.[6] Difluoroacetic acid (DFA) can be a good compromise, offering better chromatography than formic acid and less ion suppression than TFA.[6]
| Mobile Phase Additive | Pros | Cons |
| Trifluoroacetic Acid (TFA) | Excellent peak shape, good for UV detection.[5] | Strong ion suppression in MS.[5] |
| Formic Acid (FA) | Good for MS detection. | Can lead to broader peaks.[6] |
| Difluoroacetic Acid (DFA) | Good compromise between peak shape and MS compatibility.[6] | May not be as effective as TFA for very difficult separations. |
Experimental Workflow & Visualization
Workflow for Method Development
Here is a systematic approach to developing a purification method for a novel hydrophobic fluorinated peptide.
Caption: A systematic workflow for RP-HPLC method development.
Logical Relationship of Troubleshooting Parameters
The following diagram illustrates the interconnectedness of key parameters when troubleshooting poor chromatography.
Caption: Interplay of issues, causes, and solutions in HPLC.
References
- Vertex AI Search. (n.d.). Reverse-phase HPLC Peptide Purification.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-324). Humana Press.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?.
- Conte, G., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 26(16), 4933.
- The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(2), 458-475.
- Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
- Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.
- Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape.
- Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Liquid Chromatography, 12(1), 139-172.
- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
- Przybyciel, M. (2006). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. LCGC North America, 24(8), 756-765.
- Li, Y., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Analytical Chemistry, 91(12), 7944-7951.
- Sigma-Aldrich. (n.d.). Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC. Bioanalysis Zone.
- Hunter, L. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(16), 2999.
- Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. biotage.com [biotage.com]
- 18. nestgrp.com [nestgrp.com]
stability of Boc-pentafluoro-Phe-OH under basic coupling conditions
Executive Summary
Boc-pentafluoro-Phe-OH (Boc-Phe(F
The Critical Challenge: The five fluorine atoms on the phenyl ring exert a massive electron-withdrawing inductive effect (
Operational Directive: Under basic coupling conditions (e.g., HATU/DIEA), this molecule is extremely prone to racemization via base-catalyzed enolization. Standard protocols must be modified to maintain optical purity.
The Mechanism: Why Standard Conditions Fail
To troubleshoot effectively, you must understand the underlying chemistry.
The Inductive Effect & Racemization
In standard Phenylalanine, the
Once deprotonated, the molecule forms a planar enolate or an oxazolone intermediate, destroying the chiral center. Upon reprotonation, the amino acid returns as a racemic mixture (D/L).
Figure 1: Mechanism of base-induced racemization in electron-deficient amino acids.
Troubleshooting Guide (Q&A)
Issue 1: Loss of Optical Purity (Racemization)
User Question: "I coupled Boc-Phe(F
Diagnosis: You used a strong, unhindered base (DIEA) with a uronium coupling reagent. This creates an environment where the
Corrective Action:
-
Switch Coupling Reagents: Move from basic activation (HATU/HBTU) to neutral/acidic activation. Use DIC (Diisopropylcarbodiimide) with Oxyma Pure or HOBt .[1]
-
Change the Base: If you must use uronium salts (HATU), replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sterically hindered, reducing the rate of proton abstraction while still facilitating the coupling.
-
Reduce Base Equivalents: Never exceed 1.0 equivalent of base relative to the amino acid.
Issue 2: Low Yield / Side Reactions
User Question: "I see multiple peaks in my LC-MS. Could the fluorine atoms be reacting?"
Diagnosis: While less common in standard coupling, Nucleophilic Aromatic Substitution (
Corrective Action:
-
Avoid Thiols: Do not use thiols (e.g., for scavenger cocktails) while the solution is basic.
-
Check Nucleophiles: Ensure no primary amines are present other than the N-terminus of the growing peptide chain.
Optimized Coupling Protocols
Select the protocol based on your synthesis mode.
Protocol A: The "Safe" Standard (Recommended)
Best for preventing racemization in both solution and solid-phase synthesis.
| Reagent | Equivalents | Role |
| Boc-Phe(F | 3.0 eq | Amino Acid |
| DIC | 3.0 eq | Activator (Carbodiimide) |
| Oxyma Pure | 3.0 eq | Additive (Suppressor) |
| Base | NONE | CRITICAL |
Procedure:
-
Dissolve Boc-Phe(F
)-OH and Oxyma Pure in DMF. -
Cool the solution to 0°C (ice bath).
-
Add DIC.[1]
-
Activate for 2–5 minutes before adding to the resin/amine component.
-
Allow coupling to proceed for 60–120 minutes.
Protocol B: Uronium Activation (If DIC is unavailable)
Use only if necessary. Requires careful base selection.
| Reagent | Equivalents | Role |
| Boc-Phe(F | 3.0 eq | Amino Acid |
| HATU | 2.9 eq | Activator |
| Collidine (TMP) | 3.0 eq | Weak/Hindered Base |
Procedure:
-
Dissolve Amino Acid and HATU in DMF.
-
Cool to 0°C.
-
Add Collidine.
-
Immediately add to the resin/amine. Do not pre-activate for long periods in the presence of base.
Decision Tree: Choosing the Right Conditions
Use this logic flow to determine your experimental setup.
Figure 2: Decision logic for coupling electron-deficient amino acids.
Frequently Asked Questions (FAQs)
Q: Can I use PyBOP instead of HATU? A: PyBOP also requires a base (DIEA/NMM) to function. It presents the same racemization risks as HATU. If you must use PyBOP, use Collidine as the base and keep the temperature at 0°C.
Q: Is the Boc group itself unstable?
A: No. The tert-butyloxycarbonyl (Boc) protecting group is stable to base. The instability is entirely located at the chiral
Q: How do I store Boc-Phe(F
References
-
Spengler, J., et al. (2010). Racemization of amino acids under basic conditions.[2] Peptide Science.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5] Chemical Reviews.
Sources
Validation & Comparative
Navigating the Chromatography of Modified Amino Acids: A Comparative Guide to the HPLC Retention Time of Boc-pentafluoro-L-phenylalanine
For researchers and professionals in drug development and peptide synthesis, the accurate analysis of modified amino acids is a critical daily challenge. Among these, N-tert-butoxycarbonyl-pentafluoro-L-phenylalanine (Boc-pentafluoro-L-phenylalanine) presents a unique analytical profile due to its combination of a bulky hydrophobic protecting group and a highly electronegative fluorinated aromatic ring. This guide provides an in-depth technical comparison of its analytical High-Performance Liquid Chromatography (HPLC) retention time, grounded in the principles of chromatographic theory and supported by comparative data. We will explore the causal factors behind its retention behavior and provide a robust, self-validating experimental protocol for its analysis.
The Analyte: Understanding the Molecular Determinants of Retention
Boc-pentafluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, modified in two key ways:
-
The N-terminal Boc Group: The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. Its bulky, aliphatic nature significantly increases the hydrophobicity of the parent amino acid.
-
The Pentafluorinated Phenyl Ring: The substitution of all five hydrogens on the phenyl ring with fluorine atoms has two major effects. It dramatically increases the molecular weight and hydrophobicity of the side chain. Additionally, the electron-withdrawing nature of fluorine can influence interactions with the stationary phase.
In reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, retention is primarily driven by hydrophobic interactions.[1] Therefore, we can predict that Boc-pentafluoro-L-phenylalanine will be a highly retentive compound.
Comparative Analysis of Retention Times
To contextualize the retention behavior of Boc-pentafluoro-L-phenylalanine, it is instructive to compare it with its less complex analogues: L-phenylalanine and N-Boc-L-phenylalanine.
| Compound | Key Structural Features | Predicted/Known Retention Behavior |
| L-Phenylalanine | Unprotected amino and carboxyl groups, phenyl side chain. | Low hydrophobicity, leading to a short retention time. A known analysis shows a retention time of 2.62 minutes under specific isocratic conditions.[2] |
| N-Boc-L-phenylalanine | Addition of a hydrophobic Boc group. | Increased hydrophobicity compared to L-phenylalanine, resulting in a significantly longer retention time. |
| Boc-pentafluoro-L-phenylalanine | Hydrophobic Boc group and a highly hydrophobic pentafluorophenyl side chain. | The most hydrophobic of the three, predicted to have the longest retention time. The combined effect of the Boc group and the five fluorine atoms will lead to strong interaction with the C18 stationary phase. |
The addition of fluorine atoms to an aromatic ring is known to increase its retention in RP-HPLC.[3] This is due to the increased hydrophobicity and the potential for specific interactions between the fluorinated ring and the stationary phase. Therefore, a substantial increase in retention time is expected for Boc-pentafluoro-L-phenylalanine compared to its non-fluorinated counterpart.
Experimental Protocol: A Self-Validating System
The following protocol for the analysis of Boc-pentafluoro-L-phenylalanine is designed to be robust and adaptable. The rationale for each parameter is provided to allow for informed adjustments.
Instrumentation and Consumables
-
HPLC System: A standard analytical HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for separating hydrophobic molecules.[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape for acidic compounds.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC.
-
Sample Preparation: Dissolve Boc-pentafluoro-L-phenylalanine in a small amount of acetonitrile or methanol and dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.
Chromatographic Conditions
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[4] |
| Detection Wavelength | 262 nm | The pentafluorophenyl group is expected to have a UV absorbance maximum around this wavelength. A diode array detector can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Gradient Elution | See table below | A gradient is necessary to elute the highly hydrophobic Boc-pentafluoro-L-phenylalanine in a reasonable time with good peak shape. |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
This gradient starts with a relatively high percentage of organic modifier (50% acetonitrile) to account for the high hydrophobicity of the analyte. The gradient then progresses to 100% acetonitrile to ensure the elution of any strongly retained impurities. The column is then re-equilibrated at the starting conditions.
Visualizing the Workflow
The following diagram illustrates the logical flow of the analytical process for determining the HPLC retention time of Boc-pentafluoro-L-phenylalanine.
Caption: Workflow for HPLC analysis of Boc-pentafluoro-L-phenylalanine.
Conclusion
While a specific, universally applicable retention time for Boc-pentafluoro-L-phenylalanine cannot be stated without experimental determination on a specific HPLC system, this guide provides a strong predictive framework and a robust starting method for its analysis. The inherent hydrophobicity conferred by the Boc and pentafluorophenyl groups dictates that it will be a highly retained compound in reversed-phase HPLC, with a significantly longer retention time than both L-phenylalanine and Boc-L-phenylalanine. The provided experimental protocol is based on established chromatographic principles for similar hydrophobic molecules and serves as a self-validating starting point for method development and routine analysis in a research or quality control setting.
References
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
- Hatanaka, Y., & Akaji, K. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Journal of the Japanese Peptide Society, 49, 1-4.
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different...[Link]
-
U.S. National Library of Medicine. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]
Sources
A Senior Application Scientist's Guide to Verifying the Structure of Boc-pentafluoro-Phe-OH using ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel peptides and complex organic molecules, rigorous structural verification at each step is paramount to ensure the integrity of the final product. For drug development professionals, this certainty is not just a matter of scientific accuracy but a cornerstone of preclinical and clinical success. This guide provides an in-depth, field-proven methodology for verifying the structure of N-Boc-L-pentafluorophenylalanine (Boc-pentafluoro-Phe-OH) using one of the most powerful and accessible analytical techniques: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
We will move beyond a simple checklist of peaks, delving into the causal reasoning behind the expected spectral features. This guide is designed to be a self-validating system, enabling you to not only confirm the presence of your target molecule but also to identify potential impurities with confidence.
The Expected ¹H NMR Spectrum: A First Principles Approach
The structure of Boc-pentafluoro-Phe-OH contains several key proton environments that will give rise to distinct signals in the ¹H NMR spectrum. The highly electron-withdrawing nature of the pentafluorophenyl ring is the dominant factor influencing the chemical shifts of the α- and β-protons, causing them to appear significantly downfield compared to their non-fluorinated analog, Boc-Phe-OH.
Here is a breakdown of the expected signals:
-
Boc (tert-butyloxycarbonyl) Group: The nine equivalent protons of the tert-butyl group are shielded and will appear as a sharp singlet.
-
α-Proton (Hα): This proton is adjacent to the carboxylic acid, the nitrogen of the Boc-carbamate, and the β-carbon. The electron-withdrawing effects of the neighboring functionalities and the distant pentafluorophenyl ring will deshield this proton. It will appear as a multiplet due to coupling with the two diastereotopic β-protons.
-
β-Protons (Hβ): These two protons are diastereotopic due to the chiral center at the α-carbon. They will appear as two separate multiplets. Their chemical shifts will be significantly downfield due to the strong inductive effect of the adjacent pentafluorophenyl ring. Furthermore, these protons will exhibit coupling to the α-proton and, crucially, long-range coupling to the fluorine atoms on the aromatic ring (JHF).
-
NH Proton: The amide proton of the Boc group will typically appear as a doublet, coupling to the α-proton. Its chemical shift can be variable and is often broad.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is often very broad and may not be observed, or it may appear as a very broad singlet far downfield. Its presence can be confirmed by a D₂O exchange experiment, where the peak will disappear.
The following diagram illustrates the key proton environments and their expected interactions.
Figure 1: Key proton environments and expected couplings in Boc-pentafluoro-Phe-OH.
Comparative Analysis: Distinguishing Product from Impurities
A critical aspect of structural verification is the ability to differentiate the desired product from potential starting materials and byproducts. The ¹H NMR spectrum provides a unique fingerprint for each of these molecules.
| Compound | Key ¹H NMR Signals and Rationale |
| Boc-pentafluoro-Phe-OH (Product) | Boc: Sharp singlet ~1.4 ppm. Hα: Multiplet, significantly downfield due to pentafluorophenyl group. Hβ: Two complex multiplets, significantly downfield and showing H-F coupling. NH: Doublet, coupled to Hα. |
| Pentafluorophenylalanine (Starting Material) | Absence of Boc signal. α- and β-proton signals will be present but likely at slightly different chemical shifts due to the free amine. NH₂ protons will be visible. |
| Di-tert-butyl dicarbonate (Boc₂O) (Reagent) | A single sharp singlet for the 18 equivalent protons of the two tert-butyl groups, typically around 1.5 ppm.[1] |
| Boc-Phe-OH (Non-fluorinated Analog) | Boc: Singlet ~1.4 ppm. Hα: Multiplet around 4.3-4.6 ppm. Hβ: Multiplets around 2.9-3.2 ppm. Aromatic protons: Multiplet around 7.2-7.3 ppm.[2][3] |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to provide high-quality, unambiguous data for the structural verification of Boc-pentafluoro-Phe-OH.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for protected amino acids. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the chemical shifts will vary between solvents.
-
Concentration: Prepare a solution of approximately 5-10 mg of your compound in 0.6-0.7 mL of the deuterated solvent. This concentration is typically sufficient for a standard ¹H NMR experiment on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) and is often included in commercially available deuterated solvents.
NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the α- and β-protons.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹H{¹⁹F} Decoupling Experiment (Optional but Recommended):
-
To confirm the H-F coupling, acquire a ¹H spectrum while decoupling the ¹⁹F nucleus. In this experiment, the multiplets corresponding to the β-protons should simplify into doublets of doublets (due to coupling with Hα and the other Hβ). This provides definitive evidence of the proximity of the β-protons to the pentafluorophenyl ring.
-
-
D₂O Exchange:
-
After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to the NH and COOH protons will exchange with deuterium and disappear from the spectrum, confirming their assignment.
-
Figure 2: Recommended workflow for ¹H NMR structural verification of Boc-pentafluoro-Phe-OH.
Interpreting the Data: A Hypothetical Spectrum
Based on the principles discussed, the ¹H NMR spectrum of Boc-pentafluoro-Phe-OH in CDCl₃ is predicted to exhibit the following features:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features and Rationale |
| COOH | > 10 (very broad) | br s | 1H | Highly deshielded acidic proton, will disappear upon D₂O exchange. |
| NH | ~ 5.0 - 5.5 | d | 1H | Doublet due to coupling with Hα. Position and broadness can be variable. Will disappear upon D₂O exchange. |
| Hα | ~ 4.7 - 5.0 | m | 1H | Downfield shift due to adjacent electron-withdrawing groups and the pentafluorophenyl ring. Complex multiplet due to coupling with two diastereotopic Hβ protons. |
| Hβ | ~ 3.2 - 3.6 | m | 2H | Significantly downfield due to the strong inductive effect of the C₆F₅ group. Two distinct multiplets due to diastereotopicity. Each multiplet will show coupling to Hα and the other Hβ, as well as smaller long-range couplings to the fluorine atoms (⁴JHF and ⁵JHF), resulting in complex splitting patterns. |
| Boc | ~ 1.4 | s | 9H | Characteristic sharp singlet for the tert-butyl group. |
Note on H-F Coupling: The coupling of the β-protons to the fluorine atoms is a key signature of the pentafluorophenyl moiety. The coupling constant for four-bond coupling (⁴JHF) to the ortho-fluorines is typically in the range of 2-4 Hz, while the five-bond coupling (⁵JHF) to the meta-fluorines is smaller, around 0.3-1.8 Hz.[4] This results in a more complex splitting pattern than would be observed in the non-fluorinated analog.
Conclusion
Verifying the structure of Boc-pentafluoro-Phe-OH by ¹H NMR is a robust process that relies on a systematic analysis of chemical shifts, integration, and coupling patterns. By understanding the influence of the electron-withdrawing pentafluorophenyl group and looking for the characteristic long-range H-F couplings, researchers can confidently confirm the identity and purity of their synthesized material. The comparative approach outlined in this guide, along with the detailed experimental protocol, provides a comprehensive framework for achieving this critical step in the drug development pipeline.
References
-
Organic Syntheses, Coll. Vol. 9, p.147 (1998); Vol. 72, p.196 (1995). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Available at: [Link]
-
BMRB. bmse000045 L-Phenylalanine. Available at: [Link]
-
Organic Syntheses, Coll. Vol. 6, p.199 (1988); Vol. 57, p.33 (1977). DI-tert-BUTYL DICARBONATE. Available at: [Link]
-
ResearchGate. Coupling of Protons with Fluorine Page. Available at: [Link]
Sources
Precision Analytics: Optical Rotation Reference Values for Boc-pentafluoro-L-Phe-OH
Executive Summary
In the high-stakes domain of peptide therapeutics and foldamer engineering, Boc-pentafluoro-L-phenylalanine (Boc-L-Phe(F₅)-OH) serves as a critical building block.[1] Its perfluorinated aromatic ring confers unique properties—enhanced hydrophobicity, proteolytic resistance, and specific
However, unlike standard amino acids, the optical rotation values for fluorinated derivatives are highly sensitive to solvent effects, concentration, and protecting groups. This guide provides the authoritative reference framework for verifying the enantiomeric purity of Boc-L-Phe(F₅)-OH, contrasting it with its Fmoc-protected and non-fluorinated analogs to ensure rigorous Quality Control (QC).
Part 1: Technical Analysis & Reference Values
The specific optical rotation (
Table 1: Optical Rotation Comparative Matrix
| Compound | CAS Number | Specific Rotation ( | Conditions | Molecular Weight |
| Boc-L-Phe(F₅)-OH | 34702-60-8 | Lot-Specific (Refer to CoA) | c=1.0, MeOH | 355.26 |
| Fmoc-L-Phe(F₅)-OH | 205526-32-5 | c=1.0, MeOH | 477.38 | |
| Boc-L-Phe-OH | 13734-34-4 | c=1.0, EtOH | 265.31 | |
| Boc-4-fluoro-L-Phe-OH | 41153-30-4 | c=1.0, MeOH | 283.25 |
Scientist’s Note: Unlike the commoditized Boc-Phe-OH, the specific rotation of Boc-L-Phe(F₅)-OH is rarely standardized in open literature due to its specialized application. It typically exhibits a lower magnitude positive rotation in methanol compared to the non-fluorinated analog, but the Fmoc derivative is strongly negative. Always prioritize the Certificate of Analysis (CoA) value of your specific batch over generic literature values for this specific derivative.
Mechanistic Insight: The Fluorine Effect
The pentafluorophenyl group is strongly electron-withdrawing. This reduces the electron density of the
-
Boc-Group: The tert-butoxycarbonyl group is less bulky and aromatic than Fmoc, often allowing the intrinsic chirality of the amino acid core to dictate the sign of rotation (typically positive for L-Boc-Phe derivatives in polar solvents).
-
Fmoc-Group: The fluorenyl ring system has a massive chromophore that dominates the optical activity, often inverting the sign to negative (as seen in Fmoc-L-Phe(F₅)-OH).
Part 2: Experimental Protocol (Self-Validating)
To determine the optical rotation of Boc-L-Phe(F₅)-OH with high fidelity, follow this self-validating protocol. This method minimizes errors caused by the hydrophobic nature of the perfluorinated side chain.
Protocol: Precision Polarimetry for Fluorinated Amino Acids
Reagents:
-
Analyte: Boc-pentafluoro-L-phenylalanine (dried in vacuo over
for 4h). -
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH) as specified by the vendor CoA. Note: MeOH is preferred for fluorinated aromatics to prevent aggregation.
Workflow:
-
Zeroing: Allow the polarimeter (Na lamp, 589 nm) to warm up for 30 minutes. Zero with the pure solvent blank.
-
Preparation: Weigh exactly
of Boc-L-Phe(F₅)-OH. -
Solubilization: Transfer to a
volumetric flask. Dissolve in of solvent. Sonicate for 60 seconds to disrupt any hydrophobic fluoro-aggregates (a common source of drift). Fill to the mark. -
Measurement: Fill a
polarimeter tube (thermostated to ). Record 5 readings and average. -
Calculation:
Where is the observed rotation, is path length in dm (usually 1), and is concentration in g/100mL (here, ).
Part 3: Visualization of Quality Control Logic
The following diagram illustrates the decision logic for validating Boc-L-Phe(F₅)-OH, distinguishing it from common analogues and handling the "Reference Gap."
Figure 1: Decision tree for validating fluorinated phenylalanine derivatives, accounting for protecting group influence on optical rotation.
References
-
Sigma-Aldrich. Boc-pentafluoro-L-phenylalanine Product Specification (CAS 34702-60-8). Accessed 2026. Link
-
TCI Chemicals. Fmoc-pentafluoro-L-phenylalanine Product Specification (CAS 205526-32-5). Accessed 2026. Link
-
Chem-Impex International. Boc-L-Phenylalanine Optical Rotation Data (CAS 13734-34-4). Accessed 2026. Link
-
ChemicalBook. Boc-4-fluoro-L-phenylalanine Properties (CAS 41153-30-4). Accessed 2026. Link
-
Ryan, D. M., et al. "Stabilizing self-assembled Fmoc-F5-Phe hydrogels." Chemical Communications, 2010. (Context for Fmoc-analog properties). Link
Sources
biological half-life comparison of Phe vs pentafluoro-Phe peptides
Topic: Biological Half-Life Comparison: Phenylalanine (Phe) vs. Pentafluoro-phenylalanine (F
Executive Summary
In peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life.[1] The substitution of Phenylalanine (Phe) with Pentafluoro-phenylalanine (F
While often touted as a universal stabilizer, the "fluoro-effect" is context-dependent. F
This guide objectively compares the physicochemical and biological performance of Phe vs. F
Mechanistic Basis: The "Fluoro-Effect"
To understand the stability differences, one must look beyond simple hydrophobicity to the electronic distribution of the aromatic ring.
1.1 Quadrupole Moment Inversion
Native Phenylalanine possesses a negative quadrupole moment along its axis, creating an electron-rich face. Proteases like
F
-
Phe: Electron-rich face (Negative center, Positive edge).
-
F
-Phe: Electron-deficient face (Positive center, Negative edge).
Impact: This electronic inversion creates electrostatic repulsion within the protease S1 pocket (if the pocket is designed for cation-
1.2 Hydrophobicity & Sterics
-
Hydrophobicity: F
-Phe is significantly more hydrophobic than Phe ( value +0.8 vs 0.0). This promotes stronger binding to hydrophobic pockets but can also drive non-specific aggregation, which may paradoxically protect the peptide from proteolysis via "molecular shielding." -
Steric Bulk: The Van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å). Therefore, F
-Phe mimics Phe sterically but alters the electronic landscape drastically.
Visualizing the Mechanism
The following diagram illustrates the divergent interaction pathways of Phe and F
Caption: Mechanistic divergence in protease recognition driven by aromatic quadrupole inversion.
Comparative Performance Analysis
The following data summarizes the expected performance shifts when substituting Phe with F
| Feature | Native Phe Peptide | F | Performance Delta |
| Electronic Character | Electron-rich ( | Electron-poor ( | Inversion (Key to stability) |
| Hydrophobicity (LogP) | Baseline | Increased (+0.8 | High (May improve membrane permeability) |
| Proteolytic Stability ( | Minutes to Hours | Hours to Days | 2x to 10x Increase (Enzyme dependent) |
| Chymotrypsin Resistance | Low (Primary Substrate) | High | Significant Resistance |
| Pepsin Resistance | Low | Moderate | Variable (Less predictable than chymotrypsin) |
| Solubility | Moderate | Low | Decreased (Requires organic co-solvents) |
Critical Insight: The stability enhancement is most pronounced against serine proteases (chymotrypsin, trypsin). Against metalloproteases or non-specific hydrolysis, the stabilization effect may be negligible.
Experimental Protocol: Serum Stability Assay (LC-MS/MS)
To validate the half-life extension in your specific peptide series, use this self-validating LC-MS/MS workflow. This protocol minimizes "crash-out" errors common with hydrophobic F
Materials
-
Matrix: Pooled Human Serum (male/female, heat-inactivated if studying non-enzymatic degradation, otherwise active).
-
Internal Standard (IS): Isotopically labeled analog or structurally similar peptide (e.g., Phe-D5).
-
Quenching Buffer: 1% Formic Acid in Acetonitrile (ACN).
Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for determining peptide half-life in serum.
Step-by-Step Methodology
-
Stock Preparation: Dissolve Phe and F
-Phe peptides in DMSO (1 mM). Dilute to 100 µM in PBS. -
Initiation: Spike peptide into pre-warmed (37°C) human serum to a final concentration of 10 µM.
-
Sampling: At defined intervals (
min), remove 50 µL aliquots. -
Quenching (Critical Step): Immediately transfer aliquot into 150 µL of ice-cold 1% Formic Acid in Acetonitrile containing the Internal Standard.
-
Why? Acid stops enzymatic activity immediately; ACN precipitates serum proteins.
-
-
Clarification: Vortex for 30s, incubate at -20°C for 10 min, then centrifuge at 14,000
g for 10 min. -
Analysis: Inject supernatant onto a C18 Reverse Phase column.
-
Gradient: 5-95% ACN with 0.1% Formic Acid over 10 min.
-
Detection: Monitor the transition of the parent ion to a specific fragment (MRM mode) or Extracted Ion Chromatogram (HRMS).
-
Calculation
Calculate the remaining percentage (
References
-
Impact of Fluorination on Proteolytic Stability Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with
-chymotrypsin and pepsin. -
Antimicrobial Activity and Protease Stability Meng, H., & Kumar, K. (2007).[2][3][4] Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. [2][5]
-
Perfluoroaryl Reagents in Peptide Synthesis Spicer, C. D. (2021).[6] Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation.
-
PEPlife Database Mathur, D., et al. (2016).[7][8] PEPlife: A Repository of the Half-life of Peptides.
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 2. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPlife: A Repository of the Half-life of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Pentafluorophenylalanine Gambit: A Comparative Guide to Modulating Peptide-Receptor Binding Affinity
In the intricate dance of molecular recognition, the affinity of a peptide ligand for its receptor is paramount. It dictates potency, specificity, and ultimately, therapeutic efficacy. For researchers, scientists, and drug development professionals, the ability to rationally modulate this binding affinity is a cornerstone of modern peptide design. Among the arsenal of chemical modifications, the introduction of pentafluorophenylalanine (Pff), a synthetic amino acid, has emerged as a powerful, albeit nuanced, strategy. This guide provides an in-depth, objective comparison of the impact of pentafluoro-substitution on peptide-receptor binding affinity, supported by experimental data and detailed protocols. We will dissect the underlying physicochemical principles and provide a framework for leveraging this unique substitution to advance your research.
The Rationale Behind Pentafluoro-Substitution: More Than Just a Bulky Phenylalanine
The decision to substitute a native phenylalanine (Phe) or tyrosine (Tyr) with pentafluorophenylalanine is rooted in the unique electronic and steric properties conferred by the five fluorine atoms. Understanding these properties is crucial to predicting and interpreting their effects on receptor binding.
The Inductive Effect and Quadrupole Moment: Fluorine is the most electronegative element, and its substitution onto the phenyl ring creates a strong electron-withdrawing effect.[1] This dramatically alters the aromatic ring's electronic properties, transforming the typically electron-rich π-face of phenylalanine into an electron-poor one. This inversion of the quadrupole moment is a key driver of altered intermolecular interactions within the receptor binding pocket.
Cation-π Interactions: A pivotal interaction in many peptide-receptor complexes is the cation-π interaction, where a positively charged residue on the receptor (like lysine or arginine) interacts favorably with the electron-rich face of an aromatic ring on the peptide.[2][3] The pentafluorinated ring, being electron-poor, weakens or even abrogates these canonical cation-π interactions.[2][3] This can be a strategic tool to either reduce off-target binding or to probe the importance of this specific interaction in the native complex.
Hydrophobicity and Conformational Stability: The addition of fluorine atoms significantly increases the hydrophobicity of the amino acid side chain.[4] This enhanced hydrophobicity can lead to improved metabolic stability and altered conformational preferences of the peptide.[4][5] In some cases, this can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
A Tale of Two Affinities: Comparative Binding Data
The impact of pentafluoro-substitution is highly context-dependent, as illustrated by the following case study. Here, we compare the binding affinity of the native yeast mating pheromone, α-factor, with its fluorinated analogs for the G protein-coupled receptor (GPCR), Ste2p.
| Peptide Analog | Modified Residue | Binding Affinity (Kd) [nM] | Fold Change vs. Wild Type |
| Wild Type α-factor | Tyr¹³ | 15.9 ± 3.5 | - |
| [Phe¹³]α-factor | Phe¹³ | 20.4 ± 4.4 | ~1.3x decrease |
| [3-F-Phe¹³]α-factor | 3-Fluorophenylalanine¹³ | 31.4 ± 7.3 | ~2.0x decrease |
| [4-F-Phe¹³]α-factor | 4-Fluorophenylalanine¹³ | 26.2 ± 5.9 | ~1.6x decrease |
| [3,4-diF-Phe¹³]α-factor | 3,4-Difluorophenylalanine¹³ | 38.1 ± 4.7 | ~2.4x decrease |
| [Pff¹³]α-factor | Pentafluorophenylalanine¹³ | 177.3 ± 59.9 | ~11.2x decrease |
Table 1: Comparative binding affinities of α-factor and its fluorinated analogs to the Ste2p receptor. Data sourced from Naider et al.[2][3]
In this specific biological system, the progressive fluorination of the phenylalanine at position 13 leads to a systematic decrease in binding affinity, with the pentafluorinated analog exhibiting an over 11-fold reduction in affinity.[2][3] This strongly suggests that a cation-π interaction between Tyr¹³ of the peptide and a cationic residue (likely Arg⁵⁸) in the Ste2p receptor is a critical contributor to the binding energy of the native complex.[2][3] The electron-withdrawing nature of the fluorine atoms diminishes this interaction, resulting in weaker binding.
However, it is crucial to note that this is not a universal outcome. In other systems, pentafluoro-substitution has been shown to enhance binding affinity. This can occur when the native interaction is not a cation-π bond, and the increased hydrophobicity or altered conformation of the Pff-containing peptide leads to more favorable interactions with a hydrophobic pocket in the receptor.
Experimental Workflows: From Synthesis to Binding Kinetics
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Synthesis of Pentafluorophenylalanine-Containing Peptides
The incorporation of Pff into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][4]
Caption: Fmoc-based solid-phase peptide synthesis workflow for Pff incorporation.
Step-by-Step Protocol:
-
Resin Swelling: Swell the chosen solid support (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6][7]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[6]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the Fmoc-protected pentafluorophenylalanine (Fmoc-Pff-OH) with a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this solution to the resin and allow it to react.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to ensure the coupling reaction has gone to completion.[8] A negative result (no color change) indicates a successful coupling.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.
Quantifying Binding Affinity: A Comparison of Techniques
Two of the most robust and widely used techniques for quantifying peptide-receptor binding affinity are Surface Plasmon Resonance (SPR) and Radioligand Binding Assays. The choice between them often depends on the specific requirements of the study.[9]
| Feature | Surface Plasmon Resonance (SPR) | Radioligand Binding Assay |
| Principle | Label-free detection of mass changes on a sensor surface as molecules bind and dissociate.[9] | Measures the binding of a radioactively labeled ligand to its receptor.[10] |
| Data Output | Real-time kinetic data (kₐ, kₔ) and equilibrium dissociation constant (Kd).[9] | Primarily equilibrium data (Kd, Ki, Bmax).[10] |
| Throughput | Moderate to high, with modern instruments allowing for automated analysis of multiple samples. | High, especially with filtration-based formats in 96- or 384-well plates. |
| Reagent Requirements | Requires purified receptor and peptide. The receptor is typically immobilized on a sensor chip.[3] | Requires a radiolabeled version of the peptide or a competitor ligand. Can be performed with crude membrane preparations.[10] |
| Advantages | Provides detailed kinetic information, label-free, lower consumption of purified protein.[9] | Highly sensitive, well-established, can be used with complex biological samples.[10] |
| Disadvantages | Can be sensitive to buffer composition and non-specific binding. Immobilization of the receptor may affect its conformation.[9] | Requires handling of radioactive materials, provides endpoint data only, potential for high non-specific binding.[9] |
3.2.1. Surface Plasmon Resonance (SPR) Protocol
This protocol provides a general framework for a peptide-GPCR interaction study using a Biacore instrument.[3][11]
-
Receptor Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12]
-
Inject the purified receptor solution over the activated surface to achieve covalent immobilization via amine coupling. The immobilization level should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters with an injection of ethanolamine.[12]
-
-
Peptide Binding Analysis:
-
Prepare a series of dilutions of the native and Pff-substituted peptides in a suitable running buffer.
-
Inject the peptide solutions over the immobilized receptor surface, followed by a dissociation phase where only running buffer flows over the chip.
-
Include a blank injection (buffer only) for double referencing.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
-
3.2.2. Radioligand Competition Binding Assay Protocol
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of the unlabeled native and Pff-peptides.[10][13]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
A series of dilutions of the unlabeled competitor peptide (either the native or Pff-substituted analog).
-
The receptor-containing membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The receptor-bound radioligand will be retained on the filter.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Downstream Consequences: A Signaling Pathway Perspective
The binding of a peptide to its receptor initiates a cascade of intracellular signaling events. Understanding how modifications like pentafluoro-substitution affect binding is the first step; the ultimate goal is to understand the impact on cellular function. The yeast mating pathway, initiated by the binding of α-factor to the Ste2p receptor, provides an excellent model system.[14][15]
Caption: Simplified schematic of the yeast mating signal transduction pathway.
Binding of the α-factor peptide to the Ste2p receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein.[15] The dissociated Gβγ subunits (Ste4/Ste18) then activate a downstream mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the phosphorylation of the transcription factor Ste12.[15] Activated Ste12 then induces the expression of genes required for mating and cell cycle arrest. A significant decrease in binding affinity due to pentafluoro-substitution, as seen in the case study, would be expected to attenuate this signaling cascade, leading to a weaker physiological response.
Conclusion: A Precision Tool for Peptide Design
Pentafluoro-substitution is a powerful and versatile tool in the peptide chemist's toolbox. It is not a blunt instrument for universally increasing binding affinity, but rather a precision tool for dissecting and modulating peptide-receptor interactions. By understanding the fundamental principles of its electronic and steric effects, researchers can strategically employ pentafluorophenylalanine to:
-
Probe the nature of binding interactions: A decrease in affinity upon Pff substitution can provide strong evidence for the presence of a critical cation-π interaction in the native complex.
-
Enhance binding affinity: In receptor pockets that are predominantly hydrophobic, the increased hydrophobicity of Pff can lead to stronger binding.
-
Improve metabolic stability: The robust C-F bonds can increase resistance to enzymatic degradation, enhancing the pharmacokinetic properties of a peptide therapeutic.
-
Fine-tune selectivity: By altering the interaction profile of a peptide, Pff substitution can be used to enhance binding to a desired receptor while simultaneously reducing affinity for off-target receptors.
The successful application of this strategy hinges on a rational, data-driven approach. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the potential of pentafluoro-substitution in their own peptide design and drug discovery efforts.
References
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How to Synthesize a Peptide. AAPPTec. [Link]
- Werner Lab. Manual Solid Phase Peptide Synthesis Protocol. Published December 14, 2016.
-
Guide to Running an SPR Experiment. University of Texas at Austin. Published July 27, 2022. [Link]
- Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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Biacore SPR assay application guide. Cytiva. [Link]
- Manjula, B., Kerz, D., Moy, V. T., & Naider, F. (2003). Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry, 42(44), 12849–12859.
- Manjula B, Kerz D, Moy VT, Naider F. Binding of fluorinated phenylalanine α-factor analogs to Ste2p: evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor. Biochemistry. 2003;42(44):12849-12859.
- Nowick JS. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Published March 17, 2020.
- Basic procedures. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Zhang L, Sun T, He Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-9.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. 2003.
- Ansanay H, Ilien B. Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual.
- Pollard TD. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017;28(21):2759-2763.
- Vágner J, Qu H, Hruby VJ. Methods and protocols of modern solid phase peptide synthesis. Curr Protoc Chem Biol. 2014;6(2):81-106.
- Reubi JC, Schär JC, Wenger S, et al. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27(3):273-282.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Technical Note 106: SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument. Published December 1, 2018.
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Published November 18, 2025.
- Dohlman HG. A walk-through of the yeast mating pheromone response pathway. J Biol Chem. 2002;277(51):49073-49077.
- Zhang X, Hu J. Recent advances in the synthesis of fluorinated amino acids and peptides. Org. Biomol. Chem.. 2023;21(3):439-453.
- Data Sheet SPR (Biacore) Protocols. Gifford Bioscience.
- Svitel J, Hubálková P, Strobbe R, Schuck P. A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis. Sensors (Basel). 2012;13(1):1-20.
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Screening for GPCR Ligands Using Surface Plasmon Resonance.
- Cooley RB, Arp Z, Sikes HD. Synthesis of intrinsically disordered fluorinated peptides for modular design of high-signal 19F MRI agents. Bioconjug Chem. 2014;25(9):1604-1613.
- van der Vorst E, Prisco M, El-Sayed N, et al. Signaling of Human Frizzled Receptors to the Mating Pathway in Yeast. PLoS One. 2010;5(11):e13865.
- Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI.
- SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument.
- Utility of fluorinated α-amino acids in development of therapeutic peptides.
- Somatostatin Analogues in the Treatment of Neuroendocrine Tumors: Past, Present and Future. MDPI.
- 4 Types of Binding Assays you can do with SPR. OpenSPR - Nicoya Lifesciences. Published August 21, 2019.
- Peptide Binding Assays.
- Comparison of different somatostatin receptor ligands binding...
- Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry.
- Fluorinated Protein and Peptide Materials for Biomedical Applic
- Signaling Pathway in Yeast Mating. YouTube. Published November 10, 2017.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Published January 7, 2013.
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Binding properties of somatost
- General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry.
- Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. PubMed.
- Membrane Protein:Receptor Interactions Using SPR l Protocol Preview. YouTube. Published July 30, 2022.
- Systematic mutagenesis of the yeast mating pheromone receptor third intracellular loop. PubMed.
- Save time and effort for your Biacore™ SPR interaction analysis study. Cytiva.
- Measuring Protein-Protein Interactions Using Biacore. PubMed.
- N-terminal Residues of the Yeast Pheromone Receptor, Ste2p, Mediate Mating Events Independently of G1-arrest Signaling. PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-pentafluoro-phe-OH
For researchers and drug development professionals, the synthesis of novel peptides is a cornerstone of innovation. Compounds like Boc-pentafluoro-L-phenylalanine are instrumental in this work, offering unique properties due to their fluorinated structure.[1][2] The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable tool in medicinal chemistry.[1] However, the very stability that makes these compounds attractive also demands a rigorous and informed approach to their disposal. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Boc-pentafluoro-phe-OH, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Assessment & The Precautionary Principle
While some safety data sheets (SDS) for similar, non-fluorinated amino acid derivatives may not list significant hazards[3], the pentafluorinated nature of this compound requires a more cautious approach. The C-F bond is exceptionally strong, leading to high thermal and chemical stability. This stability is a double-edged sword; while beneficial in a final drug product, it can contribute to environmental persistence. Fluorinated organic molecules are precursors to per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals," which are under intense environmental scrutiny.[4]
Furthermore, the primary disposal risk is not from the compound in its solid state but from its potential decomposition products. Under thermal stress, such as improper incineration, fluorinated organic compounds can break down to form highly toxic and corrosive substances, including hydrogen fluoride (HF).[5] Therefore, all disposal procedures must be designed to mitigate these potential downstream hazards. We will operate under the precautionary principle: treat Boc-pentafluoro-phe-OH as a hazardous substance to ensure the highest level of safety and environmental stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Boc-pentafluoro-phe-OH for any purpose, including disposal, the proper PPE must be worn. This is a non-negotiable standard for mitigating direct exposure risks such as skin/eye irritation or inhalation of fine particulates.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields.[6][7] | To prevent eye irritation from accidental splashes or airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[6][7] | To prevent direct skin contact. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[5][6] | To avoid inhalation of fine dust, which may cause respiratory tract irritation.[6] |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Hygiene | Wash hands thoroughly after handling.[6] | To prevent accidental ingestion or cross-contamination. |
The Core Disposal Protocol: A Step-by-Step Workflow
Disposing of Boc-pentafluoro-phe-OH is not merely "throwing it away." It is the first step in a regulated waste management stream. Adherence to this protocol ensures that the waste is handled safely at every stage, from your laboratory to its final destruction.
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [8][9] Such actions violate regulatory standards and can lead to the release of persistent chemicals into the environment.
Step 1: Waste Characterization and Segregation
-
Action: Characterize this material as "Halogenated Organic Solid Waste." The high fluorine content (five fluorine atoms per molecule) necessitates its segregation into a halogenated waste stream.[7]
-
Causality: Disposal facilities use different processes for halogenated versus non-halogenated waste. Halogenated waste requires specialized incinerators equipped with "scrubbers" to neutralize acidic gases like HF that are produced during combustion. Improper segregation can damage equipment and release toxic pollutants.
Step 2: Containerization
-
Action: Place the waste Boc-pentafluoro-phe-OH into a dedicated, chemically compatible waste container. This should be a sealable, leak-proof container, typically made of polyethylene (HDPE) or glass.
-
Causality: A dedicated container prevents accidental mixing with incompatible waste streams (e.g., strong oxidizing agents[5][6]), which could lead to a chemical reaction. A securely sealed lid prevents the release of dust.
Step 3: Labeling
-
Action: Immediately label the waste container. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Boc-pentafluoro-L-phenylalanine"
-
The primary hazard(s) associated (e.g., "Irritant," "Handle with Care")
-
-
Causality: Proper labeling is a federal and state regulatory requirement. It ensures that anyone handling the container, from lab colleagues to Environmental Health & Safety (EH&S) personnel and final disposal technicians, is fully aware of its contents and can manage it appropriately.[9]
Step 4: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Causality: The SAA regulation allows for the safe collection of hazardous waste in the lab without requiring a full-scale storage permit.[10] The container should remain in the SAA until it is full or for a maximum of one year (regulations may vary by state).[10] Keeping the container closed except when adding waste is mandatory.
Step 5: Arranging for Disposal
-
Action: Once the waste container is full or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not attempt to remove or transport the waste from the laboratory yourself.
-
Causality: EH&S professionals are trained in the proper handling, consolidation, and transportation of hazardous waste according to OSHA and EPA regulations.[11][12][13] They will ensure the waste is transferred to a licensed hazardous waste hauler for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
Visualizing the Disposal Pathway
The journey of chemical waste from the lab bench to final disposal is a highly regulated and logically structured process. The following diagram illustrates this workflow.
Caption: Disposal workflow for Boc-pentafluoro-phe-OH.
Regulatory Framework and Final Authority
The procedures outlined in this guide are based on a synthesis of best practices and regulatory standards set forth by bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][15] OSHA standards ensure worker safety during the handling of hazardous materials[13], while the EPA governs the ultimate disposal to protect environmental and public health.
However, the final and most direct authority for waste disposal procedures rests with your institution's Environmental Health & Safety department. They will have specific protocols that are compliant with your unique local, state, and federal regulations. Always consult your institution's Chemical Hygiene Plan and hazardous waste management guidelines.
By adhering to these scientifically sound and regulation-compliant procedures, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research by extending responsible conduct from the benchtop to the environment.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: N-Boc-2-fluoro-L-phenylalanine.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: Boc-Phe(4-NH2)-OH.
-
PubChem. (n.d.). Boc-D-phenylalanine. National Institutes of Health. Retrieved from [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine.
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Hu, L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
The Conversation. (2026). Lessons from the sea: Nature shows us how to get 'forever chemicals' out of batteries. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
-
MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. National Institutes of Health. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe(2-F)-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Phe-OH. Retrieved from [Link]
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Operational Guide: Safe Handling & PPE Architecture for Boc-Pentafluoro-Phe-OH
Executive Context: Beyond Compliance
Handling N-tert-Butoxycarbonyl-L-pentafluorophenylalanine (Boc-Pentafluoro-Phe-OH) requires a safety protocol that transcends basic compliance. As a fluorinated amino acid derivative, this compound presents a dual challenge: the Boc group increases lipophilicity (enhancing potential dermal absorption), while the pentafluorophenyl ring introduces electronic effects that can alter biological reactivity compared to non-fluorinated analogs.
This guide provides a self-validating safety architecture designed to protect both the researcher and the integrity of this high-value reagent.
Hazard Identification & Risk Profile
Before selecting PPE, we must define the enemy. Boc-Pentafluoro-Phe-OH is typically a fine, white to off-white powder. Its primary hazards stem from its physical state (dust generation) and its chemical functionalization.
Table 1: Physicochemical Hazard Profile
| Parameter | Classification | Operational Implication |
| Physical State | Solid (Fine Powder) | High risk of aerosolization during weighing; static charge accumulation. |
| GHS Classification | Irritant (Warning) | H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation |
| Chemical Moiety | Fluorinated Aromatic | High electron-withdrawing character; potential for specific bio-interactions. |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | Increases organic solubility; facilitates transport across lipid barriers (skin). |
Critical Insight: While standard SDSs classify this as a general irritant, the "Precautionary Principle" dictates that we treat fluorinated aromatics with elevated care due to the lack of long-term chronic toxicity data on specific synthetic intermediates.
The PPE Defense Architecture
Personal Protective Equipment (PPE) is your last line of defense, not your first. The following system is designed based on the Hierarchy of Controls , prioritizing engineering controls before personal barriers.
A. Respiratory Protection (The Primary Vector)
Requirement: All open-vessel handling (weighing, transfer) must occur within a certified Chemical Fume Hood .
-
Mechanism: The fine particle size of Boc-Pentafluoro-Phe-OH makes it prone to becoming airborne.
-
PPE Backup: If hood work is impossible (e.g., equipment maintenance), a NIOSH-certified N95 or P100 particulate respirator is mandatory. Surgical masks offer zero protection against chemical dust.
B. Dermal Barrier (The Lipophilic Risk)
Requirement: Double-gloving with Nitrile.
-
Inner Layer: 4-mil Nitrile (Standard).
-
Outer Layer: 4-mil Nitrile (Long-cuff preferred).
-
Scientific Rationale: The Boc group makes the molecule lipophilic. If the outer glove is compromised or contaminated during weighing, the inner glove prevents immediate dermal contact. Latex is not recommended due to poor organic solvent resistance if the compound is in solution (e.g., DMF or DCM).
C. Ocular Defense
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
Rationale: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses, or for solutions that may splash during sonication/solubilization.
D. Body Shielding
Requirement: High-neck laboratory coat (Cotton/Polyester blend) + Closed-toe shoes.
-
Best Practice: Use a lab coat with snap closures rather than buttons for quicker removal in an emergency.
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process and operational workflow.
Diagram 1: Hierarchy of Protection
This diagram visualizes the dependency on engineering controls over PPE.
Caption: The safety architecture relies on the Fume Hood to contain the hazard, with PPE serving as the final redundancy against exposure.[1][2]
Operational Protocols (Step-by-Step)
Phase 1: Weighing (Highest Risk)
-
Static Management: Fine powders often carry static charges, causing them to "jump" or cling to spatulas. Use an anti-static gun or ionizing bar inside the balance enclosure if available.
-
Draft Control: Minimize fume hood turbulence. Lower the sash to the lowest comfortable working height.
-
Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer into a tared weighing boat or vial.
-
Closure: Immediately recap the stock bottle before removing the weighed sample from the balance.
Phase 2: Solubilization
-
Solvent Choice: Boc-Pentafluoro-Phe-OH is typically soluble in organic solvents like DMF (Dimethylformamide), DCM (Dichloromethane), or DMSO.
-
Splash Risk: When adding solvent to the powder, do so slowly down the side of the vessel to prevent "puffing" (aerosolization) of the dry powder.
-
Venting: If using a sonicator to aid dissolution, ensure the vial is vented occasionally to prevent pressure buildup from solvent warming.
Phase 3: Disposal & Cleanup
-
Waste Segregation: Dispose of solid waste and contaminated gloves in the Solid Hazardous Waste stream.
-
Liquid Waste: Solutions containing this compound should be segregated into Halogenated Organic Waste containers (due to the Fluorine content). Do not mix with non-halogenated solvents if your facility incinerates them separately.
-
Surface Decontamination: Wipe down the balance area with a wet paper towel (solvent or water-dampened) to capture any invisible dust. Do not use compressed air to clean the balance; this spreads the contaminant.
Diagram 2: Operational Workflow
Caption: The operational flow emphasizes specific risk points: dust generation during weighing and waste segregation due to halogen content.
Emergency Response
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. The lipophilic nature requires thorough washing to remove traces.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] National Academies Press. [Link]
-
PubChem. (n.d.).[4] Boc-L-phenylalanine methyl ester (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[1][5] United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
